molecular formula C15H15NO5 B3032495 Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate CAS No. 2007919-57-3

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate

Cat. No.: B3032495
CAS No.: 2007919-57-3
M. Wt: 289.28
InChI Key: NYMVTRXBVQICHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with diethyl oxalate under reflux conditions . Another method includes the use of catalytic amounts of sodium iodide (NaI) and heating the reaction mixture at 65°C for 28 hours . These methods typically yield the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that ensure high purity and consistent quality. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and substituted quinolines, which have significant biological and industrial applications .

Comparison with Similar Compounds

Biological Activity

Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (DEQDC) is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and research.

This compound has the following chemical properties:

  • Molecular Formula : C15H15NO4
  • Molecular Weight : 289.284 g/mol
  • CAS Number : 2007919-57-3
  • Purity : ≥95% .

Target and Mode of Action

DEQDC is structurally related to other quinoline derivatives that exhibit biological activity against various targets. Notably, it may function similarly to the compound 4-oxo-1,4-dihydroquinoline carboxylic acid, which has been identified as an inhibitor of HIV-1 integrase. This enzyme is crucial for the integration of viral DNA into the host genome, making it a prime target for antiviral therapies .

The proposed mechanism involves the inhibition of integrase activity, thereby preventing viral replication. If DEQDC shares this mechanism, it could potentially serve as a therapeutic agent against HIV .

Antimicrobial Properties

DEQDC has shown promising antimicrobial activity against various pathogens. In studies assessing its efficacy against bacterial strains, it demonstrated moderate antibacterial properties. The Minimum Inhibitory Concentration (MIC) assays indicated that DEQDC could inhibit bacterial growth at specific concentrations .

Anticancer Activity

Research indicates that quinoline derivatives, including DEQDC, possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, derivatives with similar structures have been shown to inhibit cell proliferation and promote cell cycle arrest in cancerous cells .

Study on Antiviral Activity

A significant study explored the antiviral potential of DEQDC and related compounds against HIV. The findings suggested that DEQDC could inhibit HIV replication in vitro by interfering with the integrase enzyme's function. The study reported IC50 values indicating effective concentrations for viral suppression .

CompoundIC50 (µM)Activity
DEQDC40 ± 3Antiviral
Control>100No activity

Antibacterial Evaluation

In another study focused on antibacterial activity, DEQDC was tested against Gram-positive and Gram-negative bacteria. The results showed that while DEQDC was effective against some strains, its potency varied significantly depending on the bacterial species tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa>100

Properties

IUPAC Name

diethyl 4-oxo-1H-quinoline-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-11-10(7-9)13(17)8-12(16-11)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMVTRXBVQICHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155621
Record name 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-57-3
Record name 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Quinolinedicarboxylic acid, 1,4-dihydro-4-oxo-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.